Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)

N-(4-Bromo-2-nitrophenyl)acetamide structure
881-50-5 structure
Product Name:N-(4-Bromo-2-nitrophenyl)acetamide
CAS 번호:881-50-5
MF:C8H7BrN2O3
메가와트:259.056781053543
MDL:MFCD00024299
CID:726692
PubChem ID:136690
Update Time:2025-10-28

N-(4-Bromo-2-nitrophenyl)acetamide 화학적 및 물리적 성질

이름 및 식별자

    • N-(4-Bromo-2-nitrophenyl)acetamide
    • 4'-BROMO-2'-NITROACETANILIDE
    • Acetamide, N-(4-bromo-2-nitrophenyl)-
    • 2-acetamido-5-bromonitrobenzene
    • 4-Brom-2-nitro-acetanilid
    • acetic acid-(4-bromo-2-nitro-anilide)
    • Essigsaeure-(4-brom-2-nitro-anilid)
    • N-(4-bromo-2-nitro-phenyl)-acetamide
    • 4-Bromo-2-nitroacetanilide
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 4 -Bromo-2 -nitroacetanilide
    • NSC142293
    • PubChem15583
    • 2-Nitro-4-bromacetanilid
    • N-Acetyl 4-bromo-2-nitroaniline
    • STK367251
    • BBL000685
    • N-(4-Bromo-2-nitrophenyl)acetamide #
    • AS0343
    • Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
    • N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
    • 4′-Bromo-2′-nitroacetanilide
    • NSC 142293
    • MFCD00024299
    • NS00039244
    • CS-0153992
    • AE-848/01518043
    • 4//'-Bromo-2//'-nitroacetanilide
    • DB-057046
    • EN300-18635
    • Z87001616
    • NSC-142293
    • DTXSID10236818
    • DS-5199
    • CCG-249272
    • SCHEMBL978546
    • ALBB-023629
    • AKOS004910224
    • 881-50-5
    • SY107207
    • MDL: MFCD00024299
    • 인치: 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • InChIKey: GUBNCRISSRANNO-UHFFFAOYSA-N
    • 미소: O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1

계산된 속성

  • 정밀분자량: 257.96400
  • 동위원소 질량: 257.96400g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 241
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 74.9
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 융해점: 102-104°C
  • PSA: 74.92000
  • LogP: 2.91190

N-(4-Bromo-2-nitrophenyl)acetamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    ?? ?? ??:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-(4-Bromo-2-nitrophenyl)acetamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N896312-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
2,306.70 2021-05-17
TRC
N498688-2.5mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
2.5mg
$ 50.00 2022-06-03
TRC
N498688-5mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
5mg
$ 65.00 2022-06-03
TRC
N498688-25mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
25mg
$ 80.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-250mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
250mg
¥65.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-100mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
100mg
¥36.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
¥496.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-1g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
1g
¥165.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX949-250mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
250mg
380CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX949-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
461.0CNY 2021-07-10

N-(4-Bromo-2-nitrophenyl)acetamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic anhydride ,  Sodium peroxoborate ,  Sulfuric acid ,  Potassium bromide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Acetic acid ,  Water
참조
Oxidative bromination of aromatic amides using sodium perborate as oxidant
Hanson, James R.; et al, Journal of Chemical Research, 1997, (11), 432-433

합성 방법 2

반응 조건
1.1 Solvents: Acetic acid ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
참조
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds
Call, Arnau ; et al, Journal of the American Chemical Society, 2023, 145(32), 18094-18103

합성 방법 3

반응 조건
1.1 Solvents: Acetic acid ;  3 h, 100 °C
참조
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

합성 방법 4

반응 조건
1.1 Reagents: Nitric acid Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: 1,2-Dichloroethane ,  Water ;  50 min
참조
Ultrasonically assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts
Sariah, Sana; et al, Green and Sustainable Chemistry, 2012, 2(3), 97-111

합성 방법 5

반응 조건
1.1 Reagents: Silica ,  Nitric acid Catalysts: Sodium tungsten oxide ;  5 min, 150 °C
1.2 Reagents: Sodium thiosulfate
참조
Mortar-pestle and microwave assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts under solvent free conditions
Sariah, Sana; et al, International Journal of Organic Chemistry, 2012, 2(3), 233-247

합성 방법 6

반응 조건
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; et al, Tetrahedron, 2013, 69(45), 9422-9427

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  rt; rt
2.1 Reagents: Oxygen ,  Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
참조
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source
Gao, Yang; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3881-3884

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  0 °C; overnight, 40 °C
참조
PIII/PV=O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles
Nykaza, Trevor V. ; et al, Angewandte Chemie, 2020, 59(11), 4505-4510

합성 방법 9

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
참조
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
2.1 100 °C
참조
Exploration of larger central ring linkers in furamidine analogues: Synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties
Farahat, Abdelbasset A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(7), 2156-2167

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  1 h, 55 °C; 55 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  cooled
2.1 Solvents: Acetic acid ;  3 h, 100 °C
참조
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

N-(4-Bromo-2-nitrophenyl)acetamide Raw materials

N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products

N-(4-Bromo-2-nitrophenyl)acetamide 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
주문 번호:A842483
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:56
가격 ($):250.0/827.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
A842483
순결:99%/99%
재다:25g/100g
가격 ($):250.0/827.0
Email